molecular formula C20H12ClN3O2 B3736756 [2-(Benzotriazole-1-carbonyl)phenyl]-(4-chlorophenyl)methanone

[2-(Benzotriazole-1-carbonyl)phenyl]-(4-chlorophenyl)methanone

Cat. No.: B3736756
M. Wt: 361.8 g/mol
InChI Key: UAPRDXOHIKILST-UHFFFAOYSA-N
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Description

[2-(Benzotriazole-1-carbonyl)phenyl]-(4-chlorophenyl)methanone: is a complex organic compound that features a benzotriazole moiety linked to a phenyl group and a chlorophenyl group

Properties

IUPAC Name

[2-(benzotriazole-1-carbonyl)phenyl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O2/c21-14-11-9-13(10-12-14)19(25)15-5-1-2-6-16(15)20(26)24-18-8-4-3-7-17(18)22-23-24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPRDXOHIKILST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzotriazole-1-carbonyl)phenyl]-(4-chlorophenyl)methanone typically involves the reaction of benzotriazole with a suitable phenyl carbonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The benzotriazole moiety is known for its bioactivity, which can be harnessed in drug design.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [2-(Benzotriazole-1-carbonyl)phenyl]-(4-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. The phenyl and chlorophenyl groups contribute to the compound’s overall hydrophobicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • [2-(Benzotriazole-1-carbonyl)phenyl]-(4-methylphenyl)methanone
  • [2-(Benzotriazole-1-carbonyl)phenyl]-(4-fluorophenyl)methanone
  • [2-(Benzotriazole-1-carbonyl)phenyl]-(4-bromophenyl)methanone

Uniqueness: The presence of the chlorophenyl group in [2-(Benzotriazole-1-carbonyl)phenyl]-(4-chlorophenyl)methanone distinguishes it from its analogs. The chlorine atom can participate in additional interactions, such as halogen bonding, which can enhance the compound’s binding affinity and specificity for certain targets. This unique feature makes it a valuable compound for developing new materials and pharmaceuticals with improved properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(Benzotriazole-1-carbonyl)phenyl]-(4-chlorophenyl)methanone
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[2-(Benzotriazole-1-carbonyl)phenyl]-(4-chlorophenyl)methanone

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